alpha-Calacorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

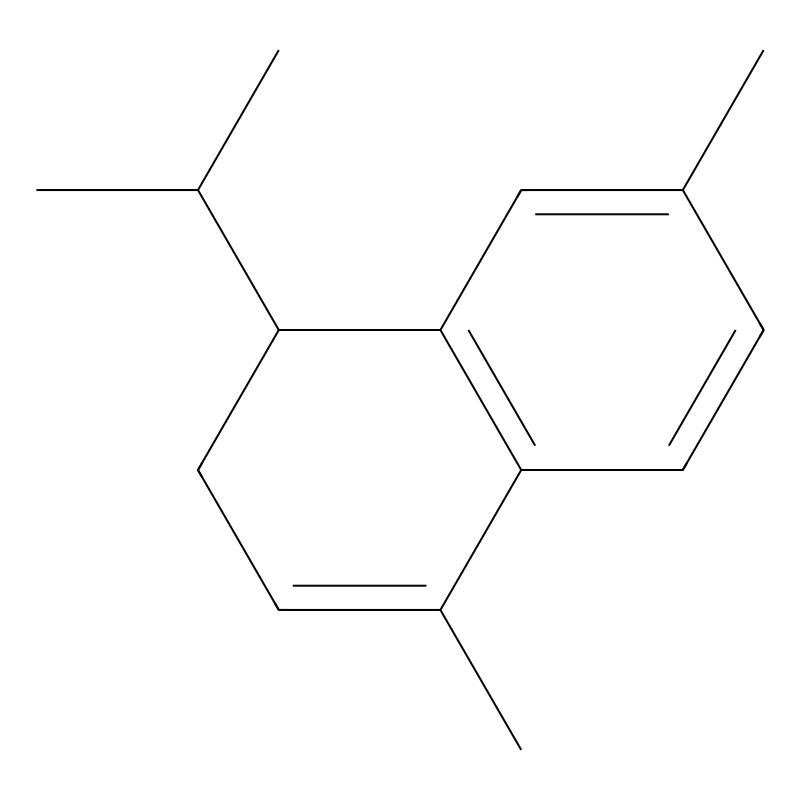

3, 4-Dihydrocadalene, also known as (e)-calacorene or alpha-corocalen, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3, 4-Dihydrocadalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 4-Dihydrocadalene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 3, 4-dihydrocadalene is primarily located in the membrane (predicted from logP) and cytoplasm. 3, 4-Dihydrocadalene is a woody tasting compound that can be found in a number of food items such as cloves, rosemary, root vegetables, and alcoholic beverages. This makes 3, 4-dihydrocadalene a potential biomarker for the consumption of these food products.

Chemical Identity and Basic Properties

Alpha-Calacorene is a sesquiterpene hydrocarbon, a class of organic compounds built from three isoprene units. Its basic chemical characteristics are summarized in the following table.

| Property | Value / Description |

|---|---|

| IUPAC Name | 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [1] |

| Chemical Formula | C₁₅H₂₀ [1] |

| Molecular Weight | 200.32 g/mol [1] |

| CAS Registry Number | 21391-99-1 [1] |

| Structure Type | Sesquiterpene Hydrocarbon [2] [3] |

Natural Occurrence and Analytical Data

This compound is identified as a minor constituent in the essential oils of various plants. The table below lists its measured relative concentrations in recent studies.

| Plant Source | Reported Relative Percentage | Analytical Technique | Citation |

|---|---|---|---|

| Cedrus atlantica (Atlas Cedar) Essential Oil | 0.37% | GC-MS [3] | |

| Acorus calamus (Calamus) Rhizome Essential Oil | 2.5% | GC-MS [2] |

Documented Biological Activities

Research indicates that this compound, often as part of a complex essential oil mixture, is associated with several bioactivities relevant to drug discovery:

- Anti-inflammatory Activity: The essential oil of Cedrus atlantica, which contains this compound, demonstrated significant in vitro lipoxygenase (5-LOX) inhibition, suggesting anti-inflammatory potential [3].

- Dermatoprotective Activity: The same Cedrus atlantica essential oil showed a significant tyrosinase inhibitory effect in vitro, indicating possible applications in managing skin hyperpigmentation [3].

- Antimicrobial Activity: Essential oils containing this compound (e.g., from Cedrus atlantica and Acorus calamus) have shown broad-spectrum antibacterial and antifungal activities in laboratory assays [2] [3].

Research Techniques and Workflows

While a complete protocol for this compound-specific assays was not available, the general experimental workflow for studying such plant-derived terpenes can be summarized. The diagram below outlines the key stages from extraction to activity testing.

General workflow for the extraction, identification, and bioactivity testing of terpenes like this compound from plant sources.

Based on the methodologies in the search results, here are the technical details for key experiments:

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This is the primary technique for identifying and quantifying this compound in complex mixtures [2] [3]. The compound is identified by comparing its retention index (RI) and mass spectrum against those of standard compounds or databases [3].

- In Vitro Tyrosinase Inhibition Assay: This test evaluates the potential for skin-lightening effects. The protocol involves incubating the test sample with tyrosinase enzyme and a substrate (e.g., L-tyrosine or L-DOPA). The rate of dopachrome formation, measured by absorbance at 475 nm, is compared to a control to calculate the percentage of enzyme inhibition [2].

- In Vitro Antimicrobial Testing:

- Disc Diffusion Method: Used for initial activity screening; samples are applied to filter paper discs placed on agar plates inoculated with a test microorganism. Zone of inhibition (ZOI) is measured after incubation [3].

- Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC); the lowest concentration that prevents visible growth of a microorganism [3].

Key Information Gaps and Research Directions

The current information on this compound is primarily as a component of essential oils. For drug development, the following areas require further investigation:

- Isolated Compound Data: Most bioactivity data is for essential oils as a whole. The specific contribution and efficacy of isolated this compound remains unclear due to potential synergistic effects [3].

- Mechanism of Action: The precise molecular targets and signaling pathways affected by this compound are not defined.

- ADMET Properties: Data on absorption, distribution, metabolism, excretion, and toxicity (ADMET) is lacking and is critical for preclinical development [4].

References

Overview of Sesquiterpene Types and Properties

| Sesquiterpene Type / Example | Natural Source | Key Properties / Biological Activities |

|---|---|---|

| Sesquiterpene Lactones (e.g., EPD) [1] | Calomeria amaranthoides (plant) | Cytotoxic activity against human cancer cell lines (e.g., ovarian cancer) [1]. |

| Sesquiterpene Lactones (e.g., Germacranolides) [2] | Neurolaena lobata (plant) | Noteworthy antiproliferative activity against human cervical cancer cells [2]. |

| Monocyclic (e.g., α-Bisabolol) [3] | Padina gymnospora (brown algae) | Anti-biofilm, neuroprotective effects, mitigation of Alzheimer's disease pathology [3]. |

| Bicyclic (e.g., β-Caryophyllene) [4] | Various plants (e.g., Cannabis sativa) | Induces oxidative stress in neuronal cells; potential for neuroprotective studies [4]. |

| Bound Form Terpenes [5] | Fruit peels (e.g., watermelon), corn silk | Odorless, high stability and water-solubility; act as aroma precursors [5]. |

Methodologies for Sesquiterpene Research

Although not specific to alpha-Calacorene, the experimental workflows from these studies can serve as a reference for your own research.

- General Workflow for Isolation and Analysis [2]:

- Extraction: Plant material is percolated with methanol at room temperature.

- Partitioning: The concentrated extract is partitioned using solvents like petroleum ether, dichloromethane, and ethyl acetate to separate compounds by polarity.

- Isolation: The dichloromethane fraction is further separated using techniques like column chromatography on polyamide or silica gel.

- Structure Elucidation: Isolated compounds are identified using High-Resolution Mass Spectrometry (HR-ESIMS) and 1D/2D NMR spectroscopy. Absolute configuration is determined by methods like TDDFT-ECD calculations and chiral HPLC analysis [2].

- Analysis of Bound Terpenes [5]:

- Extraction: Plant tissue is extracted using a polar medium like acetone.

- Hydrolysis: The extract undergoes acid hydrolysis to break glycosidic bonds, releasing free terpenes from their bound forms.

- Analysis: The freed terpenes are analyzed using Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME/GC-MS) [5].

- Cancer Cell Line Profiling [1]:

- Screening: Synthetic and natural compounds are profiled against a panel of over 100 human cancer cell lines representing various malignancies.

- Viability Assay: Cell viability is measured to determine the half-maximal inhibitory concentration (IC₅₀) values.

- Profile Comparison: The sensitivity profiles of different compounds are compared using statistical methods like Pearson correlation to assess similarity [1].

Research Trends and Pathways

Sesquiterpene lactones, a major class of sesquiterpenes, are known to modulate several key signaling pathways in cancer, as illustrated in the following diagram:

Key signaling pathways modulated by sesquiterpene lactones in cancer research [6].

How to Proceed with this compound Research

Given the lack of direct data, I suggest these approaches to find the information you need:

- Refine your search strategy: Broaden your search to include terms like "calacorene" without the "alpha-" prefix, or explore general databases of terpene chemistry.

- Consult specialized resources: Search in chemical compound databases using the specific CAS number or molecular structure of this compound.

- Explore analytical techniques: The methodologies summarized above, particularly GC-MS and NMR analysis [5] [2], are standard for characterizing unknown sesquiterpene properties and can be applied to your compound.

References

- 1. Synthesis & Configuration of Sesquiterpene Lactone EPD [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Structure Determination of Sesquiterpenes from ... [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpene-evoked phytochemical toxicity in PC12 ... [sciencedirect.com]

- 5. Analysis of Bound Form Terpenes in Different Agricultural ... [pmc.ncbi.nlm.nih.gov]

- 6. Research advances in natural sesquiterpene lactones [pmc.ncbi.nlm.nih.gov]

Chemical Identity of alpha-Calacorene

The table below summarizes the fundamental chemical and physical properties of alpha-Calacorene as found in the consulted databases.

| Property | Value |

|---|---|

| IUPAC Name | 4,7-Dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] |

| Molecular Formula | C15H20 [2] [1] |

| Molecular Weight | 200.32 g/mol [1] |

| CAS Registry Number | 21391-99-1 [2] |

| Canonical SMILES | CC1=CCC(C2=C1C=CC(=C2)C)C(C)C [1] |

| XLogP3-AA | 4.4 [1] |

| Hydrogen Bond Donor Count | 0 [1] |

| Hydrogen Bond Acceptor Count | 0 [1] |

Reported Natural Sources

The search results indicate one specific plant source for this compound. It's important to note that this list is not exhaustive and more sources may be identified through specialized natural product databases.

| Source | Type | Reference |

|---|---|---|

| Cyperus articulatus (Jointed Flatsedge) | Plant | [1] |

Methodological Framework for Analysis

While a specific experimental protocol for this compound was not detailed in the search results, the following workflow synthesizes standard methodologies for analyzing bound terpenes in plant materials, which is highly relevant for a comprehensive profiling of terpene sources [3]. This can serve as a guide for designing your experiments.

The workflow for analyzing bound terpenes like this compound involves sample preparation, hydrolysis to release the compounds, and then analysis. The following diagram illustrates this process:

Workflow for the analysis of bound terpenes in plant materials.

A key challenge in terpene analysis is that they can exist in both free and bound forms. The bound form is conjugated with sugar moieties, making it non-volatile, odorless, and highly water-soluble [3]. Specialized techniques are required to analyze these bound terpenes, as standard methods for volatile terpenes will miss them.

- Recommended Extraction Medium: Research on bound terpenes in agricultural byproducts suggests that acetone is significantly more effective than ethanol or water for extracting bound terpenes, yielding over one and a half times higher extraction efficiency [3].

- Critical Hydrolysis Step: The extracted bound terpenes must be subjected to acid hydrolysis. This process breaks the glycosidic bond, releasing the volatile aglycone (e.g., the free form of this compound) which can then be analyzed by standard methods like GC-MS [3].

Experimental Protocol for Bound Terpene Analysis

The following table outlines a detailed methodology based on the approach used in the search result, which can be adapted for the analysis of this compound in plant tissues [3].

| Step | Parameter | Details / Specification |

|---|---|---|

| 1. Sample Prep | Plant Material | Use dried and finely ground plant tissue (e.g., peel, root, bark). |

| 2. Extraction | Solvent | Use acetone for optimal recovery of bound terpenes. |

| Method | Solvent extraction (e.g., maceration or shaking at room temperature). | |

| 3. Hydrolysis | Reagent | Aqueous acid (e.g., strong acid like H2SO4 at high temperature). |

| Purpose | To hydrolyze glycosidic bonds and release free terpenes. | |

| 4. Analysis | Technique | Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). |

| Identification | Identify this compound by comparing its mass spectrum and retention time to those of an authentic standard. |

Research Implications and Future Directions

The discovery that terpenes can exist in significant quantities as bound, odorless precursors opens up several promising research avenues, particularly for drug development.

- Novel Source Identification: The methodology described above can be applied to systematically screen other plant species, especially agricultural byproducts like fruit peels, for this compound content. This could reveal new, sustainable, and economical sources of the compound [3].

- Advantageous Properties for Formulation: The bound form of terpenes is odorless, highly stable, and water-soluble. These properties are highly desirable in pharmaceutical formulation, as they can overcome challenges associated with the volatility, strong odor, and low solubility of many free-form terpenes, potentially improving drug stability and patient compliance [3].

- Biosynthetic Pathways: While not directly observed for this compound, recent research has successfully identified and characterized terpene cyclase (TC) enzymes in other organisms, such as octocorals [4]. This suggests that a similar approach—involving genome mining, heterologous expression in a system like E. coli, and in vitro biochemical characterization—could be used to elucidate the biosynthetic pathway of this compound in its plant source.

The diagram below visualizes this biosynthetic enzyme discovery strategy:

A strategy for discovering terpene biosynthetic enzymes via genome mining.

References

plants containing alpha-Calacorene essential oil

Plant Sources of Alpha-Calacorene

The table below summarizes the identified plant sources and the relative concentration of this compound in their essential oils.

| Plant Species | Common Name | Plant Organ | This compound Content (%) | Key Co-occurring Compounds |

|---|---|---|---|---|

| Acorus calamus [1] | Sweet Flag | Rhizome | 2.5% [1] | Shyobunone (7.5%), Isoshyobunone (5.7%), Preisocalamendiol (12.0%) [1] |

| Pilgerodendron uviferum [2] | Ciprés de las Guaitecas | Not Specified | 2.4% [2] | δ-Cadinene (44.9%), trans-Cadina-1(6),4-diene (8.3%), α-Copaene (6.1%) [2] |

| Mespilodaphne cymbarum [3] | Louro-inhamuí | Wood / Heartwood | 6.4% (in wood, via SPME) [3] | α-Copaene (17%), trans-Calamenene (7.4%), δ-Cadinene (5.5%) [3] |

Experimental Protocols for Analysis

For researchers aiming to identify and quantify this compound, the following validated experimental workflows can be employed.

Essential Oil Extraction and Analysis of Bound Terpenes

This protocol, adapted from a study on agricultural byproducts, is particularly useful for comprehensive profiling as it accounts for both free and bound terpenes [4].

- 1. Sample Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction [4].

- 2. Extraction of Bound Terpenes:

- 3. Acid Hydrolysis:

- Subject the extracted residue to acid hydrolysis. This critical step breaks the glycosidic bonds between the terpene aglycone (like this compound) and its sugar moiety, releasing the volatile compound for analysis [4].

- 4. Analysis by GC-MS:

- Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) [4] [1] [3].

- Pre-concentration: Use Solid Phase Microextraction (SPME) to capture and concentrate the volatile compounds released after hydrolysis [4] [3].

- Identification: Identify this compound by comparing its mass spectrum and retention index with those of authentic standards or databases (NIST/Adams). The experimental retention index (RI) can be matched against literature values for verification [1] [2].

Direct Essential Oil Hydrodistillation and Analysis

This is a standard method for analyzing the free volatile oil composition.

- 1. Oil Extraction: Extract essential oils from fresh or dried plant material using hydrodistillation in a Clevenger-type apparatus for a fixed period (e.g., 2-3 hours) [3] [2].

- 2. GC-MS Analysis:

- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) [1] [2].

- Temperature Program: A typical program is: hold at 60°C for 1 min, ramp to 136°C at 2°C/min, then to 180°C at 1°C/min, and finally to 280°C at 20°C/min, holding at 280°C for 5-15 min [1]. Helium is used as the carrier gas.

- Quantification: The relative percentage of this compound is typically calculated based on the peak area relative to the total chromatogram area, without an internal standard (area-% method) [1] [2].

The following diagram illustrates the decision workflow for these two primary analytical approaches:

Implications for Drug Development

The presence and context of this compound in these plants have several research implications:

- Bioactivity Context: this compound is often found in essential oils that demonstrate significant antioxidant and anti-tyrosinase activity [1]. Furthermore, sesquiterpene-rich oils have shown notable insecticidal properties [2]. This suggests this compound may contribute to these bioactivities, warranting further isolation and testing.

- Source Selection: For sourcing, Mespilodaphne cymbarum wood appears to be a promising candidate due to its reportedly high relative concentration [3]. The choice of plant organ is critical, as chemical profiles can vary significantly between bark, leaf, and fruit [3].

- Analytical Consideration: Relying solely on hydrodistillation may underestimate the total terpene potential of a plant. Incorporating a hydrolysis step is essential to discover the full reservoir of compounds, including odorless, water-soluble bound terpenes that can be precursors to active molecules [4].

References

- 1. Chemical Composition, Anti-Tyrosinase and Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 2. Insecticidal Activity of Four Essential Oils Extracted from ... [pmc.ncbi.nlm.nih.gov]

- 3. Chemotypic and Seasonal Variations in Essential Oils from ... [mdpi.com]

- 4. Analysis of Bound Form Terpenes in Different Agricultural ... [pmc.ncbi.nlm.nih.gov]

Chromatographic Retention Index Data

The following tables summarize the Kovats Retention Indices (RI) for alpha-Calacorene, a key identifying parameter in Gas Chromatography. The data is categorized by the type of chromatographic column and temperature program used [1].

Table 1: Retention Indices on Non-Polar Columns

This data is crucial for method development and compound identification using common non-polar stationary phases like DB-5 and HP-5.

| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | Apiezon L | Isothermal, 190°C | 1585 | Andersen, Ohta, et al., 1977 |

| Capillary | DB-1 | Ramp, 3°C/min from 60°C | 1538 | Mevy, Bessiere, et al., 2006 |

| Capillary | DB-5 | Ramp, 3°C/min from 60°C | 1546 | Adams, Morris, et al., 2005 |

| Capillary | DB-5 | Ramp, 3°K/min from 60°C | 1542 | Adams and Nguyen, 2005 |

| Capillary | HP-5MS | Ramp, 3°C/min from 60°C | 1522 | Couladis, Chinou, et al., 2003 |

| Capillary | SPB-5 | Ramp, 4°C/min from 60°C | 1560 | Gauvin, Lecomte, et al., 2004 |

Table 2: Retention Indices on Polar Columns

This data is important for confirming identity and separating co-eluting compounds using polar stationary phases like Carbowax 20M.

| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | Carbowax 20M | Isothermal, 165°C | 1930 | Andersen, Ohta, et al., 1977 |

| Packed | Carbowax 20M | Isothermal, 165°C | 1926 | Andersen, Syrdal, et al., 1973 |

| Capillary | HP-Wax | Ramp, 4°C/min from 60°C | 1948 | Gauvin, Lecomte, et al., 2004 |

| Capillary | Supelcowax-10 | Ramp, 3°C/min from 75°C | 1916 | Tzakou and Couladis, 2001 |

Experimental Protocols & Context

The following methodologies detail how the data in the tables above was generated and highlight other research contexts for this compound.

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The tabulated RI values were determined using standard GC and GC-MS techniques. A general protocol involves using a capillary column (e.g., 30 m DB-5 with 0.25 µm film thickness), helium as the carrier gas, and a temperature program (e.g., starting at 50-60°C, then ramping at 2-4°C/min to a final temperature of 220-280°C). The mass spectrometer typically operates in electron impact (EI) mode at 70 eV [1] [2].

- Essential Oil Extraction and Bioactivity Screening: In recent research, this compound was identified as a constituent (2.4%) in ciprés (Pilgerodendron uviferum) essential oil. The oil was obtained via steam distillation and chemically characterized by GC-MS. The study then evaluated the contact toxicity of the whole essential oil against insect pests like Musca domestica and Spodoptera littoralis, finding significant insecticidal effects. This suggests a potential bioactive role for this compound, though its specific contribution requires further isolation and testing [2].

- Role as a Biosynthetic Intermediate: this compound and its hydroxylated derivative, 3-hydroxy-α-calacorene, have been identified as potential biosynthetic intermediates in the defense pathways of plants like cotton (Gossypium hirsutum) and kenaf (Hibiscus cannabinus) against fungal pathogens such as Verticillium dahliae. The absolute configuration of the (8S)-(+)-enantiomer of 3-hydroxy-α-calacorene was established in cotton, which is critical for understanding the stereospecificity of its biosynthesis [3].

Experimental Workflow Visualization

The diagram below outlines a generalized experimental workflow for the isolation, identification, and bioactivity testing of this compound from a plant source, as described in the research.

This workflow depicts the process from plant material to the identification and testing of this compound [2].

References

alpha-Calacorene phytochemical characterization

Phytochemical Profile & Occurrence

Alpha-calacorene is a sesquiterpenoid, a class of organic compounds commonly found in plants. The table below outlines the plants where it has been identified and the context of its characterization.

| Plant Source | Context of Identification | Reported Abundance | Analytical Technique |

|---|---|---|---|

| Vitex doniana [1] | Identified in the ethyl acetate leaf extract. | Listed as "less abundant". | GC-MS [1] |

| Acorus calamus [2] | Detected in the essential oil (ACEO). | Specific percentage not provided for this compound; beta-calacorene was found at 3.01%. | GC-MS [2] |

| Heterotheca inuloides [3] | Found in the flowers; focus on the enantiomer (8R)-(−)-3-hydroxy-α-calacorene. | Abundance not specified; study focused on absolute configuration. | Chiral chromatography, X-ray crystallography [3] |

Analytical Techniques for Characterization

The identification and analysis of this compound rely on chromatographic and spectrometric techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for detecting this compound in complex plant extracts [1] [2]. It separates the volatile components of a sample (GC) and then identifies them based on their mass-to-charge ratio (MS).

- Determining Absolute Configuration: For a complete stereochemical characterization, more advanced techniques are required. The absolute configuration of the related compound 3-hydroxy-α-calacorene was determined using a chiral column for separation and confirmed by X-ray crystallography [3].

The following diagram illustrates a generalized workflow for the phytochemical characterization of this compound from plant material.

Bioactive Potential & Research Context

While direct mechanistic studies on this compound are limited, research on the plants that produce it points to promising bioactivities.

- Anticancer Potential: Extracts of Vitex doniana, which contain this compound, demonstrated significant cytotoxic and anti-proliferative effects on HeLa cervical cancer cells. The study also found these extracts modulated the expression of key cancer-related genes like BCL-2, CASP3, and TP53 [1].

- Antibacterial Mechanism: Research on Acorus calamus essential oil (which contains beta-calacorene, a closely related compound) showed a strong bactericidal effect. The proposed mechanism involves disrupting the integrity and permeability of the bacterial cell membrane, leading to the leakage of cellular contents [2]. This suggests a potential mode of action for the calacorene class of compounds.

Current Research Gaps

Based on the gathered information, the following areas require further investigation to create a complete technical profile:

- Defined Signaling Pathways: The specific molecular pathways targeted by this compound are not yet mapped.

- Quantitative Bioactivity Data: Precise IC50, EC50, or binding affinity values against specific molecular targets are not available in the retrieved studies.

- Comprehensive Pharmacological Profile: Data on pharmacokinetics (absorption, distribution, metabolism, excretion) and in vivo toxicity is needed.

References

alpha-Calacorene thermal properties enthalpy of formation

Thermodynamic Properties of Alpha-Calacorene

The table below lists key thermodynamic properties for this compound, calculated using the Joback method [1].

| Property | Symbol | Value | Unit | State |

|---|---|---|---|---|

| Enthalpy of Formation | ΔfH°gas | -31.67 | kJ/mol | Gas |

| Gibbs Free Energy of Formation | ΔfG° | 235.11 | kJ/mol | Not specified |

| Enthalpy of Fusion | ΔfusH° | 21.21 | kJ/mol | Phase change |

| Enthalpy of Vaporization | ΔvapH° | 53.23 | kJ/mol | Phase change |

| Boiling Point | Tboil | 593.95 | K | - |

| Melting Point | Tfus | 322.97 | K | - |

| Critical Temperature | Tc | 815.53 | K | - |

| Critical Pressure | Pc | 2117.78 | kPa | - |

| Critical Volume | Vc | 0.697 | m³/kmol | - |

Methodology and Data Source Notes

The quantitative data presented is based on calculated, not experimentally measured, values [1].

- Computational Method: The properties were determined using the Joback method, a group contribution technique that estimates thermodynamic properties based on the molecular structure and functional groups of the compound [1].

- Data Source: This information is indexed by Cheméo, which aggregates data from various sources, including the NIST Chemistry WebBook [1].

- Research Implications: The reliance on calculated data highlights a gap in the current scientific literature. Therefore, experimental validation of these properties is a necessary and valuable direction for future research.

Pathways for Property Determination

The following diagram outlines the general pathways for determining the enthalpy of formation, highlighting that computational methods are the primary source for this compound data.

Research Context and Applications

- Chemical Identity: this compound (C₁₅H₂₀) is a sesquiterpene hydrocarbon, a class of organic compounds found in various plants and essential oils [2].

- Potential Bioactivities: Preliminary research suggests it may possess biological activities such as antioxidant and antimicrobial properties, though these findings require further investigation and confirmation [2]. Its potential interaction with bacterial proteins hints at possible applications in developing new antibacterial agents [2].

References

alpha-Calacorene stereochemistry absolute configuration

Absolute Configuration and Chemical Identity

The table below summarizes the key identifiers and stereochemical assignment for alpha-calacorene.

| Property | Description |

|---|---|

| IUPAC Name | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] [2] |

| CAS Registry Number | 21391-99-1 [3] [4] [2] |

| Molecular Formula | C₁₅H₂₀ [4] [1] [2] |

| Molecular Weight | 200.32 g/mol [1] |

| Defined Stereocenter | 1 (of 1) [1] |

| Absolute Configuration | (1S) [3] [1] [2] |

| Other Names | (+)-α-Calacorene; (S)-1-isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [3] [4] |

This (1S) configuration means the molecule is chiral, and its naturally occurring form is the (S)-enantiomer, often reported as (+)-alpha-calacorene [1]. The opposite (1R) enantiomer also exists [1].

Experimental Determination of Stereochemistry

The absolute configuration of terpenes like this compound is typically determined using advanced analytical techniques. For a closely related compound, ( )−-3-hydroxy-α-calacorene, the absolute configuration was established as (8R) via X-ray crystallographic analysis [5]. This method provides definitive proof of the spatial arrangement of atoms in a crystal.

Other key methodologies for determining stereochemistry include:

- Chromatography on a Chiral Stationary Phase: High-Performance Liquid Chromatography (HPLC) on a chiral column can separate enantiomers and determine their relative configuration, as demonstrated for 3-hydroxy-α-calacorene from different plant sources [5].

- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used for structural elucidation and profiling of compounds, including their stereochemistry [6].

Experimental Workflow for Stereochemical Analysis

The following diagram outlines a general workflow for determining the absolute configuration of a compound like this compound, integrating the techniques discussed.

This workflow shows how multiple techniques are combined for conclusive stereochemical analysis. While chiral HPLC separates enantiomers for relative comparison, X-ray crystallography provides the most definitive proof of absolute configuration [5].

Key Considerations for Researchers

- Stereochemistry and Bioactivity: The specific (S) or (R) configuration can significantly influence a compound's biological activity and interaction with chiral biological targets [1]. Always specify the enantiomer used in research.

- Analytical Standards: For analytical purposes such as method development and validation, high-purity this compound reference standards with defined stereochemistry are available [3].

References

- 1. Buy this compound | 21391-99-1 [smolecule.com]

- 2. - alpha | CAS#:21391-99-1 | Chemsrc calacorene [chemsrc.com]

- 3. alfa- Calacorene - CAS - 21391-99-1 | Axios Research [axios-research.com]

- 4. α- Calacorene [webbook.nist.gov]

- 5. The absolute configuration of (−)-3-hydroxy-α-calacorene [sciencedirect.com]

- 6. Genus Echium L.: Phytochemical Characterization and ... [mdpi.com]

Comprehensive Application Notes and Protocols for Isolation of Alpha-Calacorene from Essential Oils

Introduction to Alpha-Calacorene and Its Significance

This compound is a sesquiterpene compound belonging to the class of organic compounds known as cadinane-type sesquiterpenoids, characterized by its molecular formula C₁₅H₂₀ and molecular weight of 200.3193 g/mol. This compound possesses a complex bicyclic structure with an isopropyl group and two methyl substituents, making it a valuable target for isolation from natural sources. As a secondary metabolite in various aromatic plants, this compound contributes to the defense mechanisms of plants and exhibits potential bioactivities that are of interest to pharmaceutical and fragrance industries. The compound's relatively non-polar nature and specific volatility characteristics make it amenable to various extraction and separation techniques commonly employed in essential oil processing.

The isolation of this compound from essential oils presents significant technical challenges due to the complex chemical matrices in which it is found. Essential oils typically contain hundreds of compounds with similar physicochemical properties, including closely related terpenoids that may co-elute or exhibit similar retention characteristics during chromatographic separations. Furthermore, this compound often occurs in relatively low concentrations within essential oils, necessitating efficient preconcentration and purification strategies. This document addresses these challenges by providing detailed protocols for the identification, extraction, and purification of this compound, supported by robust analytical verification methods to ensure compound identity and purity.

Identification and Quantification of this compound in Essential Oils

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary analytical method for identifying this compound in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS), which combines separation capabilities with structural elucidation. The chemical nature of essential oils, comprising volatile and semi-volatile compounds, makes them particularly suitable for GC-MS analysis. However, relying solely on mass spectral libraries for identification can lead to erroneous results due to the similarity of mass spectra among structurally related terpenoids. To increase the reliability of identification, it is essential to use a dual approach that incorporates both mass spectral data and retention index information [1] [2]. This combined approach significantly enhances the confidence in compound identification, as the retention index provides an additional orthogonal parameter that is independent of mass spectral fragmentation patterns.

When performing GC-MS analysis for this compound identification, specific instrumental parameters must be optimized to achieve adequate separation and detection. The analysis should be conducted using a non-polar or mid-polar capillary column, such as HP-5, DB-5, or equivalent, with dimensions of 30 m × 0.25 mm × 0.25 μm. The oven temperature program should be carefully designed to resolve this compound from co-eluting compounds, typically starting at 40-60°C with a gradual increase of 3-5°C per minute up to 230-280°C [3] [4]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV, with scanning over a mass range of 40-500 m/z to ensure detection of both low and high molecular weight fragments characteristic of this compound.

Retention Indices for Compound Verification

Retention indices (RI) provide a standardized system for comparing the elution behavior of compounds across different GC systems and laboratories, serving as a crucial identification parameter complementary to mass spectral data. The Kovats Retention Index system, which uses n-alkanes as reference points, is particularly valuable for terpenoid identification. For this compound, specific retention index values have been established on various stationary phases, providing reference benchmarks for identification [4]. On non-polar columns such as DB-5 or equivalent, this compound typically exhibits retention indices in the range of 1520-1560, while on polar columns like Carbowax 20M, it demonstrates higher retention indices in the range of 1900-1948 [4].

The use of retention indices significantly enhances the reliability of identification when combined with mass spectral matching. Research has demonstrated that a combined approach using both GC fingerprints derived from relative retention indices and recorded mass spectra of separated compounds provides more accurate results than either method alone [1] [2]. A parameter called the global composition evaluation index (IGCMS), derived from a balanced average of both criteria, has been proposed with a recommended ratio of GC:MS of 1:2, reflecting the greater accuracy of MS comparison while still incorporating the valuable supplementary information provided by retention indices [2]. This approach is particularly important for this compound, which may co-elute with or exhibit similar fragmentation patterns to other sesquiterpenes in complex essential oil matrices.

Table 1: Retention Indices of this compound on Different GC Stationary Phases

| Column Type | Stationary Phase | Retention Index Range | Experimental Conditions |

|---|---|---|---|

| Non-polar | DB-5 | 1542-1550 | Temperature ramp: 3°C/min from 60°C to 246°C [4] |

| Non-polar | HP-5MS | 1522-1542 | Temperature ramp: 3°C/min from 60°C to 280°C [4] |

| Non-polar | SPB-5 | 1560 | Temperature ramp: 4°C/min from 60°C, hold at 200°C for 30 min [4] |

| Polar | Carbowax 20M | 1926-1930 | Isothermal at 165°C [4] |

| Polar | HP-Wax | 1948 | Temperature ramp: 4°C/min from 60°C, hold at 230°C for 30 min [4] |

Advanced Analytical Techniques

For particularly complex essential oil matrices or when this compound is present at very low concentrations, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF MS) provides enhanced separation power and detection sensitivity. This technique is especially valuable for resolving co-eluting compounds that may be poorly separated in conventional one-dimensional GC [5]. The GC×GC approach utilizes two separate columns with different stationary phases, typically a non-polar primary column followed by a more polar secondary column, creating a two-dimensional separation space that significantly increases peak capacity and resolution.

Another advanced approach involves the use of retention time locking (RTL) methodologies, which maintain consistent retention times across different instruments and over time, facilitating the creation of reliable laboratory-specific databases for this compound identification. When combined with spectral deconvolution algorithms, this approach can identify and quantify this compound even in the presence of partial co-elution with other compounds. For quantitative analysis, the use of internal standards with similar chemical properties to this compound, such as other sesquiterpenes not naturally present in the sample, improves the accuracy of concentration determinations by accounting for potential losses during sample preparation and injection.

Separation Strategies for this compound Isolation

Preliminary Fractionation Techniques

Fractional distillation represents an efficient initial fractionation method for concentrating this compound from crude essential oils based on differences in volatility. This technique is particularly suitable for industrial-scale operations and can significantly reduce the complexity of the mixture before subsequent chromatographic steps. The fundamental principle involves multiple vaporization-condensation cycles within a fractionating column, which provides the equivalent of numerous theoretical plates for separation [6]. For compounds like this compound with boiling points typically in the range of 270-280°C, fractional distillation allows separation from more volatile monoterpenes and less volatile sesquiterpenes and oxygenated compounds.

The setup for fractional distillation includes a fractionating column packed with materials that provide a large surface area for vapor-liquid contact, such as glass beads or metal wool, positioned between the distillation flask and the condenser [6]. The distillation should be performed under reduced pressure to lower the boiling points of the components and minimize potential thermal degradation. For this compound enrichment, the fraction collecting around 125-135°C at 10 mmHg typically contains the highest concentration of this compound, though these parameters should be optimized for each specific essential oil matrix. The efficiency of the separation can be monitored by GC-MS analysis of collected fractions, allowing for the selection of fractions enriched in this compound for further purification.

Chromatographic Separation Methods

Column chromatography using normal phase silica gel represents a widely accessible and effective method for the isolation of this compound from pre-enriched essential oil fractions. The separation is based on differences in polarity and molecular structure, allowing this compound to be separated from closely related compounds. A typical protocol involves using a silica gel column (200-400 mesh) with a sample-to-adsorbent ratio of 1:50 to 1:100, eluted with a gradient of non-polar to moderately polar solvents such as hexane, followed by hexane-ethyl acetate mixtures of increasing polarity [7]. This compound typically elutes in the 2-5% ethyl acetate in hexane fraction, though this should be determined empirically for each application.

For higher resolution separation, preparative high-performance liquid chromatography (HPLC) provides superior resolving power for the isolation of this compound. Both normal-phase and reversed-phase systems can be employed, with the choice depending on the specific composition of the essential oil fraction. Normal-phase HPLC using silica columns with hexane-ethyl acetate or hexane-isopropanol gradients generally provides better separation of terpenoid compounds, while reversed-phase HPLC with C18 columns and methanol-water or acetonitrile-water gradients may offer complementary selectivity. The use of preparative GC represents another viable approach for obtaining high-purity this compound, particularly when only small quantities are required. This technique involves collecting the effluent from a preparative-scale gas chromatograph as the compound elutes from the column, with special adaptations to condense and trap the volatile compounds.

Table 2: Comparison of Separation Techniques for this compound Isolation

| Technique | Principle | Capacity | Resolution | Applications |

|---|---|---|---|---|

| Fractional Distillation | Differences in volatility | High | Moderate | Initial enrichment from crude essential oils |

| Column Chromatography | Adsorption polarity | Medium to High | Moderate | Intermediate purification step |

| Preparative HPLC | Multiple interaction mechanisms | Low to Medium | High | Final purification step |

| Preparative GC | Volatility and polarity | Low | Very High | Small-scale high-purity isolation |

Experimental Protocols

Protocol 1: GC-MS Analysis and Identification of this compound

Sample Preparation: Begin by preparing a 1% (w/v) solution of the essential oil in high-purity hexane or dichloromethane. Add an appropriate internal standard (such as tetradecane or hexadecane) at a concentration of 0.1% to monitor retention time stability and quantification. Filter the solution through a 0.22 μm organic membrane filter to remove particulate matter that could compromise the chromatographic system [3].

GC-MS Analysis Conditions:

- Instrument: Agilent 7890B GC system coupled with 5977A MSD or equivalent

- Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)

- Carrier Gas: Helium at constant flow of 1.0 mL/min

- Injection: Split mode (split ratio 3:1) at 250°C, injection volume 1.0 μL

- Oven Program: Initial temperature 40°C held for 2 min, increased to 80°C at 3°C/min, then to 120°C at 4°C/min, further to 180°C at 6°C/min, and finally to 230°C at 10°C/min, held for 30 min [3]

- MS Conditions: Electron impact ionization at 70 eV, ion source temperature 230°C, quadrupole temperature 150°C, mass range 40-500 m/z

Identification Procedure: Analyze the sample and record the total ion chromatogram and mass spectra. Identify this compound by comparing its mass spectrum with reference spectra in standard libraries (NIST, Wiley) and confirming its identity by comparing the calculated retention index with literature values [4]. The retention index should be calculated using a homologous series of n-alkanes (C8-C20) analyzed under the same conditions. A positive identification requires a match factor greater than 800 for mass spectrum and a retention index within ±5 units of the reference value [1].

Protocol 2: Fractional Distillation for this compound Enrichment

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a 100-mL round-bottom flask, a fractionating column (30-40 cm in length) packed with glass beads or metal wool to increase surface area, a "Y" adaptor, a condenser with water cooling, a thermometer adaptor with thermometer, and a collection adaptor with graduated cylinders for fraction collection [6]. Secure all components properly with clamps and Keck clips to ensure stability during the distillation process.

Distillation Procedure:

- Transfer 50 mL of the essential oil to the round-bottom flask and add a magnetic stir bar to ensure even heating and prevent bumping.

- Gradually increase the temperature of the heating mantle until the liquid begins boiling, then maintain the temperature to achieve a gradual rise of the condensate ring in the fractionating column (approximately 5 minutes to reach the top of the column).

- Adjust the heating rate to maintain a distillation rate of 1-2 drops per second from the condenser.

- Collect fractions in graduated cylinders, replacing them every 4 mL to obtain multiple fractions for analysis.

- Record the temperature as each 2 mL of distillate collects, as this temperature provides information about the composition of the fraction.

- Continue the distillation until the temperature begins to drop significantly, indicating that the more volatile components have been distilled.

- Increase the temperature to distill higher boiling point compounds, collecting these fractions separately.

- Analyze each fraction by GC-MS to identify those enriched in this compound, which typically distills at intermediate temperatures between the monoterpene and oxygenated sesquiterpene fractions.

Protocol 3: Silica Gel Column Chromatography for Purification

Column Preparation: Pack a chromatography column (dimensions: 30 cm length × 3 cm diameter) with silica gel (200-400 mesh) using the slurry method with hexane as the solvent. Allow the silica to settle and ensure a uniform bed without air bubbles or channels. The bed height should be approximately 20-25 cm, providing sufficient theoretical plates for adequate separation.

Separation Procedure:

- Apply the this compound-enriched fraction obtained from fractional distillation (typically 500 mg to 1 g) to the top of the column in a minimal volume of hexane (2-3 mL).

- Elute the column with a stepwise gradient of increasing polarity:

- 5 column volumes of 100% hexane to elute non-polar hydrocarbons

- 5 column volumes of 97:3 hexane:ethyl acetate to elute less polar sesquiterpenes

- 10 column volumes of 95:5 hexane:ethyl acetate to elute this compound

- 5 column volumes of 90:10 hexane:ethyl acetate to elute more polar compounds

- Collect fractions of 10-15 mL throughout the elution process.

- Monitor fraction composition by thin-layer chromatography (TLC) on silica gel plates developed with hexane:ethyl acetate (95:5) and visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

- Combine fractions containing this compound as determined by TLC and GC-MS analysis.

- Remove solvents under reduced pressure using a rotary evaporator (water bath temperature not exceeding 40°C) to obtain purified this compound.

The following workflow diagram illustrates the complete isolation and identification process for this compound:

Figure 1: Workflow for the Isolation and Identification of this compound from Essential Oils. The process begins with crude essential oil extraction, followed by sequential fractionation and purification steps, with analytical verification at key stages to guide the isolation process.

Analytical Verification of Isolated Compound

Spectroscopic Confirmation Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural confirmation of isolated this compound, complementing the GC-MS data used during the isolation process. Both ¹H and ¹³C NMR spectra should be acquired in deuterated chloroform (CDCl₃) or another suitable solvent. The ¹H NMR spectrum of this compound displays characteristic signals including: aromatic proton signals in the region δ 6.5-6.8 ppm, methyl groups attached to aromatic rings in the region δ 2.2-2.4 ppm, and an isopropyl group evidenced by a septet around δ 2.8-3.0 ppm and doublets at δ 1.2-1.3 ppm. The ¹³C NMR spectrum should show 15 distinct carbon signals consistent with the molecular formula C₁₅H₂₀, including aromatic carbons in the region δ 110-150 ppm, aliphatic carbons in the region δ 20-50 ppm, and methyl groups attached to aromatic rings around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) spectroscopy provides additional evidence for the identity of the isolated compound through its functional group fingerprint. The FTIR spectrum of this compound should show characteristic absorption bands including: C-H stretching vibrations of aromatic and aliphatic groups in the region 2850-3100 cm⁻¹, aromatic C=C stretching vibrations at 1600-1585 cm⁻¹ and 1500-1480 cm⁻¹, and C-H bending vibrations of methyl and methylene groups at 1350-1470 cm⁻¹. The absence of strong absorption in the 1650-1800 cm⁻¹ region (characteristic of carbonyl groups) and in the 3200-3600 cm⁻¹ region (characteristic of hydroxyl groups) confirms the hydrocarbon nature of this compound.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection provides an effective method for assessing the purity of isolated this compound. Analysis should be performed using a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) with isocratic elution using acetonitrile:water (85:15) or gradient elution from 80% to 100% acetonitrile over 20 minutes. The flow rate should be maintained at 1.0 mL/min with detection at 254 nm. Under these conditions, this compound typically elutes between 12-16 minutes, depending on the exact column and mobile phase composition. The purity is calculated by integrating the peak area of this compound relative to the total peak area in the chromatogram, with acceptable purity generally considered ≥95% for most applications.

For absolute quantification, gas chromatography with flame ionization detection (GC-FID) offers robust and linear response for terpenoid compounds. The analysis should be performed using conditions similar to those described for GC-MS analysis, with calibration using authentic this compound standards if available. If no authentic standard is available, relative response factors can be estimated using effective carbon number concepts or by comparison with structurally similar internal standards. The combination of HPLC purity assessment and GC-FID quantification provides complementary information about the isolated compound's chemical purity and concentration in solution, ensuring comprehensive quality control of the isolation process.

Applications and Implications

Pharmaceutical and Biological Applications

This compound exhibits a range of bioactive properties that make it a compound of interest for pharmaceutical development and therapeutic applications. As a sesquiterpene, it demonstrates significant anti-inflammatory activity through modulation of inflammatory pathways, including inhibition of pro-inflammatory cytokine production and suppression of inflammatory enzyme activity. Research has suggested that this compound can interact with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in pain perception and neurogenic inflammation [3]. These interactions underlie its potential as an analgesic agent and support its traditional use in remedies for pain and inflammation.

Additionally, this compound has demonstrated antimicrobial efficacy against a spectrum of pathogenic bacteria and fungi, suggesting potential applications in infectious disease treatment. The compound's lipophilic nature enables it to disrupt microbial membrane integrity, leading to growth inhibition or cell death. Emerging research also indicates potential anticancer properties, with studies showing selective cytotoxicity against certain cancer cell lines through induction of apoptosis and cell cycle arrest. These diverse biological activities position this compound as a promising lead compound for drug development, particularly as structural modifications may enhance its potency and selectivity for specific therapeutic targets.

Fragrance and Flavor Applications

In the fragrance and flavor industry, this compound contributes valuable aromatic properties to essential oil profiles and fragrance compositions. The compound typically exhibits a woody, balsamic aroma with subtle spicy undertones, making it a desirable component in perfumery for creating base notes with complexity and persistence. Its relatively high molecular weight and low volatility contribute to its function as a fixative, helping to stabilize more volatile fragrance components and prolong the overall scent duration. In flavor applications, this compound can impart subtle spicy, aromatic notes to food products and beverages, though its use in food is subject to regulatory considerations and generally requires higher purity standards.

The isolation of this compound enables its use as a reference standard for quality control in the essential oil industry, allowing for accurate quantification in complex mixtures and authentication of essential oil compositions. Adulteration of valuable essential oils is a significant concern in the industry, and the availability of pure this compound facilitates the development of analytical methods to detect such adulteration. Furthermore, isolated this compound serves as a starting material for the synthesis of derivatives with modified olfactory properties, expanding the palette of available fragrance ingredients and enabling the creation of novel scent profiles not found in nature.

Conclusion

The isolation of this compound from essential oils requires a systematic approach combining multiple separation techniques and rigorous analytical verification. The protocols outlined in this document provide a comprehensive framework for obtaining high-purity this compound, from initial identification in complex essential oil matrices to final purification and verification. The key to successful isolation lies in the strategic combination of fractional distillation for preliminary enrichment followed by chromatographic techniques for refinement, with analytical guidance at each step to monitor progress and optimize conditions.

Future developments in this compound isolation will likely focus on green extraction techniques that reduce solvent consumption and energy requirements while maintaining or improving yield and purity. Techniques such as supercritical fluid extraction and microwave-assisted hydrodistillation show promise for more sustainable production of terpenoid compounds [7]. Additionally, advances in continuous chromatography and membrane-based separations may offer alternatives to conventional batch processes, potentially improving efficiency and scalability for industrial applications. As understanding of the biological activities of this compound and its derivatives grows, so too will the importance of efficient isolation protocols that enable further investigation of its therapeutic potential and practical applications.

References

- 1. . I. Evaluation of Essential ... oils analysis essential oils composition [pubmed.ncbi.nlm.nih.gov]

- 2. Essential oils analysis. I. Evaluation of ... [sciencedirect.com]

- 3. Compounds of Essential Oils from Different Parts ... [pmc.ncbi.nlm.nih.gov]

- 4. α-Calacorene - the NIST WebBook [webbook.nist.gov]

- 5. Analysis of the Chemical Composition of the Essential Oil ... [pmc.ncbi.nlm.nih.gov]

- 6. Video: Fractional : Principle, Distillation of a Mixture Purification [jove.com]

- 7. Essential oils: Advances in extraction techniques, chemical ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Alpha-Calacorene Extraction via Steam Distillation

Introduction to Alpha-Calacorene

This compound (C₁₅H₂₀) is a sesquiterpene hydrocarbon belonging to the class of organic compounds known as sesquiterpenoids, which are characterized by structures comprising three isoprene units. This compound is a colorless liquid with a characteristic woody aroma and is found in various plants and essential oils. Its chemical structure features a dihydronaphthalene core with defined stereochemistry at carbon position 1, which typically exhibits the (S) configuration in naturally occurring forms, referred to as (+)-alpha-Calacorene. The absolute stereochemistry at this chiral center significantly influences the compound's physical properties and biological interactions [1].

The thermodynamic properties of this compound provide essential information about its stability and phase behavior during extraction processes. The Gibbs free energy of formation (ΔfG°) is 235.11 kJ/mol, indicating that formation of the compound from its constituent elements is not spontaneous under standard conditions and requires energy input. The enthalpy of formation (ΔfH°) in the gas phase is -31.67 kJ/mol, revealing an exothermic formation process. For extraction purposes, the enthalpy of vaporization (ΔvapH°) is particularly relevant at 53.23 kJ/mol, representing the energy required to transform the liquid compound to vapor at its boiling point [1].

Chemical Properties and Characteristics

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Significance for Extraction |

|---|---|---|

| Molecular Formula | C₁₅H₂₀ | Determines molecular weight and volatility |

| Molecular Weight | 200.32 g/mol | Impacts steam distillation efficiency |

| CAS Number | 21391-99-1 | Reference for compound identification |

| Structure Type | Sesquiterpene hydrocarbon | Influences extraction selectivity |

| Flash Point | High | Makes it unsuitable for fragrances but stable in distillation |

| Stereochemistry | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene | Affects biological activity and isolation |

| Optical Activity | Reported as (+)-alpha-Calacorene | Important for chiral separation methods |

This compound belongs to a broader class of sesquiterpene compounds with several structural analogs found in nature. When developing extraction protocols, it is important to recognize these structural relatives as they may co-extract and require separation:

- Alpha-Cedrene (C₁₅H₂₄): Known for its use in perfumery and flavoring applications

- Beta-Himachalene (C₁₅H₂₄): Exhibits documented anti-inflammatory properties

- Delta-Cadinene (C₁₅H₂₄): Demonstrates significant antimicrobial activity in various essential oils

- Alpha-Bisabolene (C₁₅H₂₄): Used in traditional medicine for its soothing properties [1]

The unique structural features of this compound, particularly its specific interaction with bacterial proteins and its dual role as both an antibacterial agent and antioxidant, distinguish it from other sesquiterpenes despite shared biosynthetic origins [1].

Principles of Steam Distillation for Sesquiterpenes

Steam distillation operates on the fundamental principle that volatile compounds can be co-distilled with water vapor at temperatures below their normal boiling points. This technique is particularly suitable for heat-sensitive compounds like this compound that might decompose at their boiling points under atmospheric pressure. The process leverages the immiscibility of the target compound with water, creating a two-phase system where the combined vapor pressure equals the atmospheric pressure, allowing the mixture to boil at a temperature lower than the boiling points of either component alone.

The theoretical foundation relies on Dalton's Law of partial pressures, where the total pressure (P_total) above the mixture equals the sum of the partial pressures of water (P_water) and the volatile compound (P_compound). For this compound with its molecular weight of 200.32 g/mol and relatively high boiling point, steam distillation provides an efficient mechanism for extraction without thermal degradation. The mass transfer kinetics involve several stages: penetration of steam into plant glandular structures, liberation of volatile compounds from their cellular compartments, co-vaporization with steam, and finally condensation and separation in the receiver [2] [3].

Recent advances in distillation technology have led to the development of enhanced steam distillation methods that improve extraction efficiency for sesquiterpenes:

- Simultaneous Hydro- and Steam-Distillation (SHSD): Combines direct contact of plant material with boiling water while introducing additional steam, potentially improving the extraction of less volatile compounds

- Carbon Dioxide-Assisted Steam Distillation: Incorporates CO₂ as a co-solvent that enhances internal diffusion through plant material due to its high density and low viscosity, significantly accelerating the extraction process

- Superheated Steam Distillation: Utilizes steam heated above its saturation point, which reduces viscosity and increases penetration power, potentially improving yields of high molecular weight terpenes [4] [2]

Critical Optimization Parameters for this compound Extraction

Plant Material Considerations

The source material selection profoundly impacts this compound yield and purity. This sesquiterpene occurs in various aromatic plants, though specific natural sources are not explicitly detailed in the available literature. Based on its structural characteristics as a cadinane-type sesquiterpene, potential sources include coniferous resins, Asteraceae family plants, and various essential oil-bearing species. Proper botanical identification and voucher specimen preservation are essential for reproducible research, as chemotypic variations within species can significantly alter sesquiterpene profiles [5].

The physical preparation of plant material requires careful optimization. Studies on similar sesquiterpenes demonstrate that particle size reduction increases surface area for mass transfer but must be balanced against potential losses of volatile compounds during processing. Research on Eucalyptus essential oil extraction found that a leaf size of 0.02 m (approximately 2 cm) optimized oil yield while minimizing channeling effects during steam distillation. Additionally, the moisture content of plant material affects extraction efficiency, with most protocols utilizing air-dried material to reduce energy consumption while maintaining glandular integrity [3].

Extraction Parameter Optimization

Table 2: Key Operational Parameters for this compound Extraction

| Parameter | Optimal Range | Impact on Yield | Methodological Notes |

|---|---|---|---|

| Distillation Time | 120-240 minutes | Longer times increase yield but may co-extract undesired compounds | Fractional collection recommended to monitor this compound emergence |

| Temperature | 97-105°C | Higher temperatures increase kinetics but risk compound degradation | Precise temperature control critical for reproducibility |

| Solid/Solvent Ratio | 1:13 to 1:19 (w/v) | Dilute ratios improve steam penetration but reduce throughput | Balance between yield and operational efficiency |

| Steam Flow Rate | 800 L/h (for lab-scale) | Higher rates increase mass transfer but may cause channeling | Uniform steam distribution essential |

| Particle Size | 0.02-0.03 m | Smaller particles increase surface area but may impede steam flow | Material-specific optimization required |

| Pressure | Atmospheric to 0.4 bar | Slight vacuum can reduce thermal degradation | System-dependent parameter |

The distillation time represents a critical compromise between extraction completeness and operational efficiency. Research on Helichrysum italicum essential oil demonstrated that sesquiterpene hydrocarbons typically emerge in intermediate to later fractions during steam distillation, with optimal yields achieved between 90-180 minutes. Similarly, Ylang-Ylang oil optimization studies identified approximately 191 minutes as ideal for comprehensive terpene extraction. Implementing fractionated collection at 15-30 minute intervals allows researchers to identify the specific time window during which this compound predominates, enabling protocol refinement for this specific compound [6] [7].

The extraction temperature must be carefully controlled to balance between efficient compound release and thermal degradation prevention. Studies on Eucalyptus oil optimization identified 97.76°C as optimal for terpene extraction, while rosemary oil research demonstrated that different extraction methods (hydrodistillation, steam distillation, and microwave-assisted distillation) significantly impact the sesquiterpene profile due to varying thermal stresses. For heat-sensitive sesquiterpenes like this compound, moderate temperatures with consistent regulation prevent decomposition while ensuring adequate release from plant matrices [5] [3].

Detailed Steam Distillation Protocol for this compound

Equipment and Reagents

Required Equipment:

- Steam distillation apparatus (5 L capacity minimum), including steam generator, distillation vessel, condenser, and receiver

- Electric heating mantle or alternative heat source (2000 W capacity)

- Temperature controller with precision of ±1°C

- Analytical balance (precision 0.001 g)

- Separatory funnel (500 mL)

- Anhydrous sodium sulfate (desiccant)

- Amber glass vials for storage (to prevent photodegradation)

Plant Material Preparation:

- Select authenticated plant material known to contain this compound

- Air-dry plant material protected from direct sunlight for 7-14 days

- Reduce particle size to 0.02-0.03 m using appropriate grinding equipment

- Store processed material in airtight containers away from light and moisture until use [3]

Step-by-Step Extraction Procedure

Apparatus Assembly: Set up the steam distillation unit ensuring all connections are secure. Place the electric boiler containing 3 L of deionized water on the heating mantle. Add 300 g of prepared plant material to the distillation vessel, ensuring even distribution without compaction.

Initial Heating: Begin heating the boiler with temperature set to achieve boiling water (approximately 100°C). Allow steam to generate and flow through the plant material in the distillation vessel.

Distillation Process: Maintain a consistent steam flow rate of 800 L/h (laboratory scale) with system temperature stabilized at 104°C. Monitor pressure at approximately 0.4 bar. Collect the distillate in fractions at 30-minute intervals to track this compound emergence pattern.

Condensation and Collection: Ensure condenser water temperature remains below 15°C for efficient vapor condensation. Collect the condensed vapor in the receiver, where the essential oil (containing this compound) separates from the hydrosol based on density and immiscibility.

Oil Recovery: After the predetermined distillation time (180-240 minutes based on optimization experiments), transfer the oil-water mixture to a separatory funnel. Allow phases to separate completely, then drain the lower aqueous layer and collect the essential oil layer.

Dehydration and Storage: Add anhydrous sodium sulfate to the collected oil to remove residual water, then filter through Whatman No. 1 filter paper. Transfer the purified this compound-containing oil to amber glass vials and store at 4°C until analysis [7] [3].

The following workflow diagram illustrates the complete extraction and analysis process:

Advanced Extraction Methodologies

Carbon Dioxide-Assisted Steam Distillation

The integration of carbon dioxide as a co-solvent in steam distillation represents a significant advancement in terpene extraction technology. This hybrid approach, termed Simultaneous Hydro- and Steam-Distillation Assisted by Carbon Dioxide (SHSDACD), leverages the unique physicochemical properties of CO₂ to enhance extraction efficiency. The mechanism involves reduced viscosity and increased diffusion coefficients of the fluid mixture penetrating the plant matrix, facilitating more efficient release of bound terpenes.

Protocol for CO₂-Assisted Extraction:

- Set up the SHSDACD system with a CO₂ generator or cylinder connected to the distillation vessel

- Maintain CO₂ flow rate at 0.5-1.0 L/min during the distillation process

- Keep other parameters consistent with conventional steam distillation (temperature: 104°C, pressure: 0.4 bar)

- Reduce extraction time to 30-60 minutes based on observed acceleration effects

- Collect and process distillate following standard procedures

Research comparing SHSDACD with conventional methods demonstrated dramatic improvements in extraction kinetics, with the carbon dioxide-assisted process achieving similar yields in approximately one-fourth the time while reducing energy consumption by nearly tenfold. This method is particularly valuable for thermally labile sesquiterpenes like this compound, as shortened exposure to elevated temperatures minimizes degradation risks [4].

Superheated Steam Distillation

Superheated steam distillation employs steam heated above its saturation point (typically 101°C to >1000°C, depending on system pressure) as the extraction medium. This technique offers several advantages for this compound extraction, including lower viscosity, higher thermal conductivity, and enhanced penetration capability compared to saturated steam. The reduced polarity of superheated steam at elevated temperatures improves extraction efficiency for moderately polar to non-polar compounds like sesquiterpene hydrocarbons.

Operational Protocol:

- Generate superheated steam using an appropriately designed boiler system

- Maintain steam temperature between 110-150°C at atmospheric pressure

- Adjust plant material loading to account for increased extraction efficiency

- Monitor process carefully as extraction kinetics are significantly accelerated

- Consider fractional collection at shorter intervals (15-20 minutes)

Studies on Syzygium aromaticum (clove) essential oil extraction demonstrated that superheated steam distillation increased yields substantially (15.70%) compared to conventional steam distillation (5.81%), while also enhancing biological activities due to more complete extraction of bioactive compounds. The method's superior penetration power and reduced processing time make it particularly suitable for this compound extraction from dense or resistant plant matrices [2].

Analytical Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis represents the gold standard for identification and quantification of this compound in complex essential oil mixtures. The following protocol ensures accurate characterization:

Sample Preparation:

- Dilute the extracted essential oil in n-hexane (1:100 ratio)

- Filter through 0.22 μm membrane filter to remove particulate matter

- Transfer 1 μL to GC vial for injection

GC-MS Parameters:

- Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)

- Temperature program: 50°C initial (hold 1 min), ramp to 145°C at 5°C/min, to 175°C at 7°C/min, to 195°C at 5°C/min, then to 250°C at 3°C/min (hold 10 min)

- Carrier gas: Helium (99.999% purity) at constant flow rate of 1 mL/min

- Injection temperature: 250°C (split ratio 10:1)

- Mass spectrometer: Electron impact ionization (70 eV), scan range 50-650 m/z

- Interface temperature: 250°C [8]

Identification Criteria:

- Comparison of mass spectra with NIST library (similarity index >85%)

- Matching of calculated retention indices with literature values

- Co-injection with authentic standard when available

Table 3: Reference Chromatographic Data for this compound

| Column Type | Retention Index (RI) | Temperature Program | Reference |

|---|---|---|---|

| DB-1 | 1538 | He, 60°C @ 3 min, 3 K/min to 220°C | [9] |

| DB-5 | 1546 | 30 m/0.26 mm/0.25 μm, He, 3 K/min; 60°C to 246°C | [9] |

| HP-5MS | 1522 | 30 m/0.25 mm/0.25 μm, He, 3 K/min; 60°C to 280°C | [9] |

| SPB-5 | 1560 | 60 m/0.32 mm/1 μm, He, 4 K/min, 200°C @ 30 min; 60°C start | [9] |

| HP-Wax | 1948 | 50 m/0.2 mm/0.4 μm, He, 4 K/min, 230°C @ 30 min; 60°C start | [9] |

Quality Assessment and Standardization

Quality control measures ensure consistency and reproducibility in this compound extraction:

Purity Assessment:

- Determine percentage of this compound in total essential oil by GC peak area normalization

- Establish acceptance criterion (>90% purity for research applications)

- Monitor for common contaminants and degradation products

Stability Testing:

- Conduct accelerated stability studies at 4°C, 25°C, and 40°C

- Monitor chemical composition changes over time (0, 30, 60, 90 days)

- Store reference samples in amber vials under inert atmosphere

Validation Parameters:

- Linearity of calibration curves (R² > 0.995)

- Precision (RSD < 5% for replicate extractions)

- Recovery rates (>85% for spiked samples)

- Limit of detection and quantification [8]

Applications and Biological Activities

Research indicates that this compound exhibits several promising biological activities that warrant further investigation:

Antibacterial Properties: Studies have demonstrated that this compound interacts with the Bam A protein complex in Gram-negative bacteria, disrupting normal cellular functions and inhibiting growth. This mechanism suggests potential applications in developing new antibacterial agents targeting resistant pathogens [1].

Antioxidant Capacity: this compound has demonstrated free radical scavenging capabilities in various assays, indicating its role as a natural antioxidant. This property may contribute to protective effects against oxidative stress in biological systems [1].

Cytotoxic Effects: Preliminary in vitro studies suggest that this compound may have selective cytotoxic effects on certain cancer cell lines, though further research is necessary to understand its potential in cancer therapy and elucidate underlying mechanisms [1].

The odorless nature and high stability of bound terpenes like this compound could provide advantages over free terpenes in applications requiring neutral scent profiles, such as certain pharmaceutical formulations and functional foods [10].

Troubleshooting and Technical Considerations

Common Challenges in this compound Extraction:

Low Yield:

- Verify plant material contains this compound through preliminary screening

- Optimize steam flow rate to prevent channeling in plant matrix

- Increase distillation time to accommodate later elution of sesquiterpenes

- Consider pre-treatment methods such as mechanical disruption or enzymatic digestion

Compound Degradation:

- Reduce distillation temperature while maintaining efficiency

- Implement inert atmosphere (N₂ purge) during extraction

- Add antioxidant stabilizers to collection vessels

- Minimize post-extraction storage time and exposure to light/oxygen

Co-extraction of Undesired Compounds:

- Implement fractional collection to isolate this compound-rich fractions

- Optimize particle size to balance extraction efficiency and selectivity

- Consider secondary purification methods (column chromatography, preparative GC)

Scalability Considerations:

- Maintain consistent steam-to-biomass ratio during scale-up

- Ensure uniform steam distribution in larger extraction vessels

- Address potential heat transfer limitations in industrial-scale equipment

- Conduct economic feasibility analysis for commercial applications

Conclusion

These application notes provide comprehensive methodologies for the extraction, characterization, and quality control of this compound using steam distillation techniques. The protocols outlined leverage both conventional and advanced approaches to optimize yield, purity, and bioactivity of this valuable sesquiterpene compound. By adhering to these detailed procedures, researchers can ensure reproducible results in their investigations of this compound's chemical properties and potential applications in pharmaceutical, cosmetic, and therapeutic product development. Future method enhancements will likely focus on green chemistry principles, including reduced energy consumption, solvent-free extraction, and integration of renewable energy sources such as solar thermal systems for improved sustainability [3].

References

- 1. Buy this compound | 21391-99-1 [smolecule.com]

- 2. Comparison of Conventional Extraction Techniques with ... [mdpi.com]

- 3. of Eucalyptus essential oil extraction by applying... Optimization [sustainenergyres.springeropen.com]

- 4. Unassisted and Carbon Dioxide-Assisted Hydro ... [pmc.ncbi.nlm.nih.gov]

- 5. Seasonal and Extraction-Dependent Variation in the ... [mdpi.com]

- 6. of the Optimization Process of Ylang-Ylang... Steam Distillation [orientjchem.org]

- 7. Duration of Steam Distillation Affects Essential Oil Fractions ... [mdpi.com]

- 8. The GC/MS Analysis of Volatile Components Extracted by ... [pmc.ncbi.nlm.nih.gov]

- 9. α-Calacorene - the NIST WebBook [webbook.nist.gov]